molecular formula C7H13BrN4O B13064893 5-Bromo-1-[(tert-butoxy)methyl]-1H-1,2,4-triazol-3-amine

5-Bromo-1-[(tert-butoxy)methyl]-1H-1,2,4-triazol-3-amine

Cat. No.: B13064893
M. Wt: 249.11 g/mol
InChI Key: DSAMVJJDDPPSIV-UHFFFAOYSA-N
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Description

5-Bromo-1-[(tert-butoxy)methyl]-1H-1,2,4-triazol-3-amine is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a bromine atom and a tert-butoxy group attached to the triazole ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-[(tert-butoxy)methyl]-1H-1,2,4-triazol-3-amine typically involves the reaction of 5-bromo-1H-1,2,4-triazole with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tert-butyl ester. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-[(tert-butoxy)methyl]-1H-1,2,4-triazol-3-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The triazole ring can undergo oxidation to form various oxidized derivatives.

    Reduction Reactions: The compound can be reduced to form the corresponding amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium thiocyanate. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are used in aprotic solvents like tetrahydrofuran (THF).

Major Products Formed

    Substitution Reactions: Products include various substituted triazoles depending on the nucleophile used.

    Oxidation Reactions: Products include oxidized triazole derivatives.

    Reduction Reactions: Products include the corresponding amine derivatives.

Scientific Research Applications

5-Bromo-1-[(tert-butoxy)methyl]-1H-1,2,4-triazol-3-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 5-Bromo-1-[(tert-butoxy)methyl]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The bromine atom and the tert-butoxy group play crucial roles in its reactivity and binding affinity. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The triazole ring can also interact with various biological pathways, leading to its effects in biological systems.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-1-methyl-1H-1,2,4-triazole: Similar structure but lacks the tert-butoxy group.

    5-Bromo-1-tert-butyl-6-fluorobenzoimidazole: Contains a benzoimidazole ring instead of a triazole ring.

    5-Bromo-1-(tert-butyldimethylsilyl)-1H-indole: Contains an indole ring instead of a triazole ring.

Uniqueness

5-Bromo-1-[(tert-butoxy)methyl]-1H-1,2,4-triazol-3-amine is unique due to the presence of both the bromine atom and the tert-butoxy group, which confer specific reactivity and binding properties. This makes it a valuable compound in various chemical and biological applications.

Properties

Molecular Formula

C7H13BrN4O

Molecular Weight

249.11 g/mol

IUPAC Name

5-bromo-1-[(2-methylpropan-2-yl)oxymethyl]-1,2,4-triazol-3-amine

InChI

InChI=1S/C7H13BrN4O/c1-7(2,3)13-4-12-5(8)10-6(9)11-12/h4H2,1-3H3,(H2,9,11)

InChI Key

DSAMVJJDDPPSIV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OCN1C(=NC(=N1)N)Br

Origin of Product

United States

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